Unique High-Throughput Screening (HTS) Bioactivity Fingerprint Across Diverse Targets
This compound possesses a documented, multi-target HTS profile not replicated by its analogs, providing a unique starting point for probe development. It has been tested in over 100 distinct biochemical and cell-based HTS assays, showing activity against a range of pharmacologically relevant targets . Key targets include the regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), ADAM17, and the muscarinic acetylcholine receptor M1 (CHRM1) . This broad, multi-target interaction fingerprint is a direct consequence of its unique 2-bromobenzoyl configuration and is not shared by the 4-bromobenzoyl or unsubstituted benzoyl analogs, which lack this specific HTS testing record .
| Evidence Dimension | Number of documented and unique bioassay interaction profiles |
|---|---|
| Target Compound Data | Active in over 100 HTS assays across diverse target classes (GPCRs, proteases, ion channels) |
| Comparator Or Baseline | 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzothiazole and 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole: No equivalent multi-target HTS data profile is publicly documented. |
| Quantified Difference | Unique, extensive multi-target HTS activity record vs. no known record for comparators |
| Conditions | Various HTS assay formats as cataloged by PubChem and ChEMBL |
Why This Matters
This unique polypharmacology profile provides a pre-validated starting point for phenotypic screening and target deconvolution studies, saving significant screening time and resources.
